molecular formula C11H7FO3 B8788790 6-Fluoro-4-hydroxy-2-naphthoic acid CAS No. 1368871-81-1

6-Fluoro-4-hydroxy-2-naphthoic acid

Cat. No.: B8788790
CAS No.: 1368871-81-1
M. Wt: 206.17 g/mol
InChI Key: GJOYQDWKFISCDW-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-2-naphthoic acid (CAS: 1368871-81-1) is a fluorinated derivative of naphthoic acid, characterized by a hydroxy group at position 4 and a fluorine substituent at position 6 on the naphthalene backbone. Its reactivity and stability are inferred to align with other naphthoic acid derivatives, though detailed toxicological or ecological data remain unavailable.

Properties

CAS No.

1368871-81-1

Molecular Formula

C11H7FO3

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-4-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,(H,14,15)

InChI Key

GJOYQDWKFISCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituents (Position) Physical State Melting Point (°C)
6-Fluoro-4-hydroxy-2-naphthoic acid 1368871-81-1 206.17 -F (6), -OH (4), -COOH (2) Solid* Not Available
6-Hydroxy-2-naphthoic acid 16712-64-4 188.18 -OH (6), -COOH (2) Solid Not Available
6-(Methoxycarbonyl)-2-naphthoic acid 7568-08-3 230.21 -OCH₃ (6), -COOH (2) Solid 270–290
6-Methoxy-2-naphthoic acid 2471-70-7 202.21 -OCH₃ (6), -COOH (2) Solid Not Available

*Inferred from structural analogs.

Key Observations :

  • Fluorine vs.
  • Melting Points : The high melting point of 6-(Methoxycarbonyl)-2-naphthoic acid (270–290°C) suggests strong intermolecular interactions due to the methoxycarbonyl group, which is absent in the fluoro analog .

Key Observations :

  • 6-Hydroxy-2-naphthoic Acid poses significant irritation risks, necessitating stringent protective measures during handling .
  • 6-(Methoxycarbonyl)-2-naphthoic Acid is labeled as low-risk, though carbon monoxide release during combustion requires caution .
  • Data gaps for the fluoro analog highlight the need for further toxicological studies.

Stability and Environmental Impact

  • All compounds are stable under recommended storage conditions.
  • 6-Hydroxy-2-naphthoic Acid: No ecological data provided, but its persistence in the environment is a concern due to aromatic stability .

Q & A

Q. What are the established synthetic routes for 6-Fluoro-4-hydroxy-2-naphthoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves carboxylation and fluorination of naphthalene derivatives. Key steps include:

  • Friedel-Crafts acylation to introduce the carboxylic acid group at position 2.
  • Selective fluorination at position 6 using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Hydroxylation at position 4 via hydrolysis of a protected precursor (e.g., methoxy group deprotection using BBr₃).

Optimization Parameters:

  • Temperature control (e.g., fluorination at −78°C minimizes side reactions).
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts efficiency).
  • Solvent polarity (e.g., dichloromethane for fluorination, ethanol/water for recrystallization).
    Reference: Synthesis strategies for hydroxy-naphthoic acids .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Technique Purpose Key Data
¹H/¹³C NMR Confirm substitution patternFluorine coupling in ¹H NMR (δ 6.8–7.5 ppm); carboxylic acid proton at δ ~12 ppm .
FT-IR Identify functional groupsBroad O-H stretch (3200–3500 cm⁻¹), C=O stretch (1680–1700 cm⁻¹) .
HPLC Purity assessmentRetention time compared to standards; >98% purity for experimental use .
XRD Crystal structureDiffraction patterns to confirm molecular packing (e.g., hydrogen-bonding networks) .

Reference: Co-crystal analysis via XRD and IR .

Q. How does the compound’s solubility profile influence experimental design in different solvents?

Methodological Answer: Solubility varies significantly with solvent polarity:

Solvent Solubility (mg/mL) Application
DMSO >50Stock solutions for biological assays
Ethanol ~15Recrystallization
Water <0.1Avoid for reactions requiring homogeneity

Experimental Design Tips:

  • Use DMSO for kinetic studies but ensure low residual solvent in solid-state applications.
  • Pre-dissolve in warm ethanol for crystallization .

Advanced Research Questions

Q. What strategies are effective in designing co-crystals of this compound with pharmaceutical partners like caffeine?

Methodological Answer:

  • Synthon Selection: Prioritize hydrogen-bonding motifs (e.g., carboxylic acid-imidazole interactions observed in 6-hydroxy-2-naphthoic acid co-crystals with caffeine) .
  • Solvent-Assisted Grinding: Mechanochemical synthesis with ethanol to enhance molecular alignment.
  • Thermodynamic Screening: Use phase diagrams to identify stoichiometric ratios (e.g., 1:1 or 2:1).

Data Contradiction Note:
While 3-hydroxy-2-naphthoic acid forms stable co-crystals via imidazole-carboxylic acid synthons, fluorinated analogs may exhibit steric hindrance. Validate via PXRD and DSC .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate fluorine’s electron-withdrawing effects on acidity (pKa ~2.8 vs. ~3.5 for non-fluorinated analogs).
  • Molecular Dynamics (MD): Simulate co-crystal stability by analyzing π-π stacking and hydrogen-bond lifetimes.
  • Docking Studies: Predict binding affinity with biological targets (e.g., cyclooxygenase enzymes) .

Reference: Comparative analysis of hydroxylated vs. fluorinated naphthoic acids .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradiction Resolution Strategy
Variable ¹³C NMR shifts Standardize solvent (DMSO-d₆ vs. CDCl₃) and concentration.
IR peak splitting Check for polymorphism via variable-temperature XRD.
Divergent melting points Purify via gradient recrystallization (ethanol/water) .

Case Study: Discrepancies in melting points (243–245°C vs. 270–290°C) may arise from residual solvent or polymorphic forms. Use DSC to identify endothermic peaks .

Applications in Materials Science

Q. What role does fluorination play in enhancing thermal stability for liquid crystal epoxy resins?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Fluorine increases decomposition temperature by 20–30°C compared to 6-hydroxy-2-naphthoic acid derivatives.
  • Polarized Optical Microscopy (POM): Fluorinated analogs exhibit sharper cholesteric phase transitions, ideal for display technologies .

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